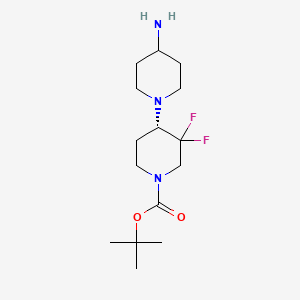
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butyl group, amino group, and difluoro substitution makes this compound unique and potentially useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoro Substitution: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) can introduce the difluoro groups.
Attachment of the Amino Group: Amination reactions using reagents like ammonia or amines can introduce the amino group.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to remove the difluoro groups or modify the piperidine ring.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoro substitution and amino group could play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-piperidinecarboxylate: Lacks the difluoro substitution and tert-butyl group.
3,3-Difluoro-4-piperidinecarboxylate: Lacks the amino group and tert-butyl group.
tert-Butyl 4-piperidinecarboxylate: Lacks the difluoro substitution and amino group.
Uniqueness
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate: is unique due to the combination of the tert-butyl group, amino group, and difluoro substitution. This combination can lead to distinct chemical properties and biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H27F2N3O2 |
|---|---|
Poids moléculaire |
319.39 g/mol |
Nom IUPAC |
tert-butyl (4S)-4-(4-aminopiperidin-1-yl)-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C15H27F2N3O2/c1-14(2,3)22-13(21)20-9-6-12(15(16,17)10-20)19-7-4-11(18)5-8-19/h11-12H,4-10,18H2,1-3H3/t12-/m0/s1 |
Clé InChI |
TWIHPVRPFBDTTI-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)N2CCC(CC2)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)
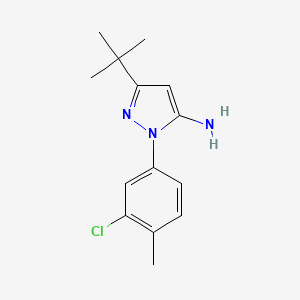
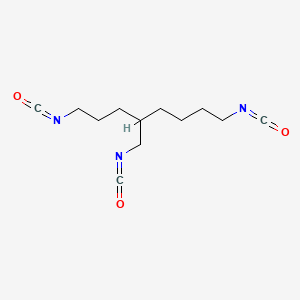

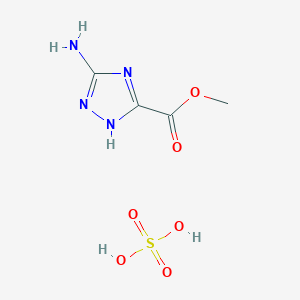
![3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride](/img/structure/B13887827.png)
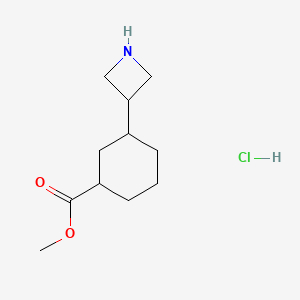
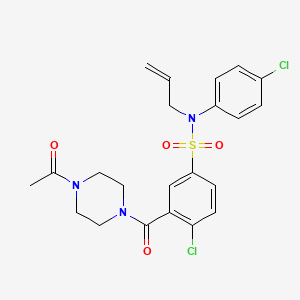
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)
![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)
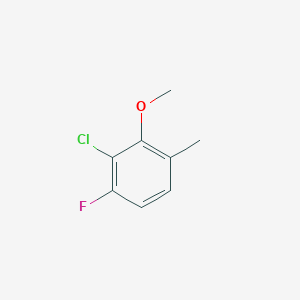
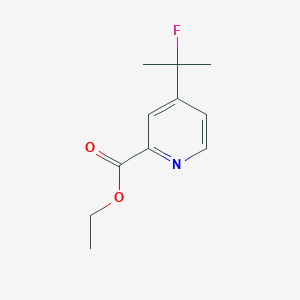
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)

